molecular formula C18H18F3N5O2S B11089699 N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide

N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide

Cat. No.: B11089699
M. Wt: 425.4 g/mol
InChI Key: HNMBXDDWLPVPKA-RMORIDSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE likely involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling and subsequent functionalization. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these rings.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the benzothiazole ring.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like cancer or infectious diseases.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Pyrazole Derivatives: Often studied for their anti-inflammatory and analgesic effects.

    Trifluoromethyl Compounds: Widely used in medicinal chemistry for their metabolic stability and lipophilicity.

Uniqueness

The unique combination of these functional groups in N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE might confer unique biological activities or chemical reactivity, making it a compound of interest for further study.

Properties

Molecular Formula

C18H18F3N5O2S

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(Z)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide

InChI

InChI=1S/C18H18F3N5O2S/c1-9(2)8-13(27)24-23-10(3)14-15(18(19,20)21)25-26(16(14)28)17-22-11-6-4-5-7-12(11)29-17/h4-7,9,25H,8H2,1-3H3,(H,24,27)/b23-10-

InChI Key

HNMBXDDWLPVPKA-RMORIDSASA-N

Isomeric SMILES

CC(C)CC(=O)N/N=C(/C)\C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

Canonical SMILES

CC(C)CC(=O)NN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.